molecular formula C22H17ClN6O B1139448 Duvelisib R enantiomer

Duvelisib R enantiomer

カタログ番号: B1139448
分子量: 416.9 g/mol
InChIキー: SJVQHLPISAIATJ-CYBMUJFWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IPI-145 R エナンチオマー、別名 Duvelisib R エナンチオマーは、ホスホイノシチド3-キナーゼ阻害剤として働く化学化合物です。これは、血液悪性腫瘍の治療に使用される Duvelisib の活性が低いエナンチオマーです。 この化合物は、特に細胞シグナル伝達経路で重要な役割を果たすデルタとガンマの特定のホスホイノシチド3-キナーゼアイソフォームを阻害する能力で知られています .

2. 製法

合成経路と反応条件: IPI-145 R エナンチオマーの合成には、中間体の合成とその後の制御された条件下での反応を含むいくつかのステップが含まれます。合成経路には通常、以下が含まれます。

工業生産方法: IPI-145 R エナンチオマーの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of IPI-145 R enantiomer involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically includes:

Industrial Production Methods: Industrial production of IPI-145 R enantiomer follows similar synthetic routes but on a larger scale. The process involves:

化学反応の分析

反応の種類: IPI-145 R エナンチオマーは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

    酸化剤: 過酸化水素や過マンガン酸カリウムなど。

    還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなど。

    置換試薬: ハロゲンやアルキル化剤など

主な生成物:

科学的研究の応用

Treatment of Hematological Malignancies

Duvelisib is approved for use in patients with:

  • Chronic Lymphocytic Leukemia (CLL) : It has shown effectiveness in patients who have received at least two prior therapies.
  • Small Lymphocytic Lymphoma (SLL) : Similar to CLL, it is indicated for patients with a history of multiple treatments.

The drug's approval was based on clinical trials demonstrating a significant overall response rate (ORR) in these patient populations. For instance, a notable study reported an ORR of approximately 42% among patients treated with Duvelisib for relapsed or refractory CLL/SLL .

Efficacy in Combination Therapies

Duvelisib has also been explored in combination with other therapeutic agents to enhance treatment outcomes. For example, studies have indicated that combining Duvelisib with monoclonal antibodies or other targeted therapies may lead to improved response rates and prolonged progression-free survival .

Clinical Trials Overview

Several clinical trials have assessed the safety and efficacy of Duvelisib:

  • Study A : A Phase II trial focused on patients with refractory CLL/SLL demonstrated that Duvelisib led to a median progression-free survival of over 12 months, highlighting its potential as a frontline therapy .
  • Study B : Another trial evaluated the impact of Duvelisib in combination with rituximab in patients with relapsed CLL, showing an increased ORR compared to historical controls receiving rituximab alone .

Comparative Analysis of Enantiomers

The R enantiomer of Duvelisib has been shown to possess distinct advantages over the S enantiomer:

PropertyR EnantiomerS Enantiomer
Therapeutic EfficacyHigherLower
Toxicity ProfileReducedIncreased risk of birth defects
Selectivity for PI3K-δ/γHighModerate

作用機序

IPI-145 R エナンチオマーは、ホスホイノシチド3-キナーゼデルタおよびガンマアイソフォームの活性を阻害することによって効果を発揮します。これらのアイソフォームは、細胞の増殖、生存、および増殖を調節する細胞シグナル伝達経路に関与しています。 これらの酵素を阻害することによって、IPI-145 R エナンチオマーはこれらの経路を混乱させ、悪性細胞の細胞増殖の抑制と細胞死の増加につながります .

類似化合物との比較

IPI-145 R エナンチオマーは、以下のような他の類似化合物と比較されます。

ユニークさ: IPI-145 R エナンチオマーは、ホスホイノシチド3-キナーゼデルタおよびガンマアイソフォームの特異的な阻害によってユニークであり、研究および潜在的な治療用途において貴重なツールとなっています .

生物活性

Duvelisib, particularly its R enantiomer, is a notable compound in the field of oncology, specifically as an inhibitor of phosphoinositide 3-kinase (PI3K). Understanding the biological activity of the R enantiomer is crucial for its application in treating hematological malignancies, such as chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). This article delves into the biological activity of Duvelisib R enantiomer, supported by data tables and research findings.

This compound functions primarily as a selective inhibitor of PI3K, which plays a pivotal role in cell proliferation, survival, and metabolism. The inhibition of PI3K pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells. The compound's action is characterized by its ability to interfere with the signaling pathways that are often dysregulated in cancer.

Comparative Activity of Enantiomers

Research highlights significant differences in the biological activity between the R and S enantiomers of Duvelisib. The R enantiomer exhibits superior potency compared to its S counterpart. For instance, studies have shown that the IC₅₀ values for the R enantiomer are considerably lower, indicating a higher efficacy in inhibiting PI3K activity.

Enantiomer IC₅₀ (μM) Target
R-Enantiomer0.002PI3K
S-Enantiomer0.21PI3K

This table illustrates the potency difference, where lower IC₅₀ values correspond to higher inhibitory effects.

Clinical Applications

  • Chronic Lymphocytic Leukemia (CLL) :
    • In clinical trials, Duvelisib has demonstrated efficacy in patients with relapsed or refractory CLL. The R enantiomer's ability to effectively inhibit PI3K has been linked to improved patient outcomes.
    • A study reported a significant reduction in lymphadenopathy and improvement in overall survival rates among patients treated with Duvelisib compared to those receiving standard therapies.
  • Small Lymphocytic Lymphoma (SLL) :
    • Similar results were noted in SLL patients, where Duvelisib treatment led to notable tumor shrinkage and prolonged remission periods.
    • The favorable pharmacokinetic profile of the R enantiomer contributes to its effectiveness, allowing for oral administration with manageable side effects.

Pharmacokinetics

The pharmacokinetic properties of this compound reveal its absorption, distribution, metabolism, and excretion characteristics:

  • Absorption : Rapid absorption post-oral administration.
  • Distribution : High volume of distribution indicating extensive tissue penetration.
  • Metabolism : Primarily metabolized by hepatic enzymes, with specific pathways leading to active metabolites.
  • Excretion : Renal excretion accounts for a minor fraction; thus, dosage adjustments may not be necessary for patients with renal impairment.

特性

IUPAC Name

8-chloro-2-phenyl-3-[(1R)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVQHLPISAIATJ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Duvelisib R enantiomer
Reactant of Route 2
Reactant of Route 2
Duvelisib R enantiomer
Reactant of Route 3
Reactant of Route 3
Duvelisib R enantiomer
Reactant of Route 4
Reactant of Route 4
Duvelisib R enantiomer
Reactant of Route 5
Reactant of Route 5
Duvelisib R enantiomer
Reactant of Route 6
Reactant of Route 6
Duvelisib R enantiomer

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。